molecular formula C15H28O5 B3424237 Dihexanoin CAS No. 33774-66-2

Dihexanoin

Cat. No. B3424237
CAS RN: 33774-66-2
M. Wt: 288.38 g/mol
InChI Key: DRUFTGMQJWWIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihexanoin is a diacylglycerol that contains the saturated short-chain fatty acid hexanoic acid at two positions . It is a biochemical categorized under the class of lipids, specifically glycerolipids .


Molecular Structure Analysis

Dihexanoin has a molecular formula of C15H28O5 . The InChi Code for Dihexanoin is InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-11-13(16)12-20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 . The SMILES representation is OC(COC(CCCCC)=O)COC(CCCCC)=O .


Physical And Chemical Properties Analysis

Dihexanoin has a molecular weight of 288.4 . It is a liquid at room temperature . It is soluble in chloroform and ethyl acetate .

Safety and Hazards

Dihexanoin is not for human or veterinary use . It should be considered hazardous until further information becomes available . It is recommended not to ingest, inhale, get in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

The primary target of 1,2-Dihexanoylglycerol, also known as Dihexanoin, is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1,2-Dihexanoylglycerol acts as an activator of PKC . It interacts with PKC, leading to its activation . This activation results in the phosphorylation of various proteins, influencing numerous cellular processes .

Biochemical Pathways

The activation of PKC by 1,2-Dihexanoylglycerol affects several biochemical pathways. For instance, it plays a role in the phosphoinositide/phospholipase C (PI/PLC) pathway . In this pathway, phosphoinositide is metabolized to phosphatidylinositol 4,5-biphosphate (PIP2), which is then converted to inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG) by PLC . DAG, to which 1,2-Dihexanoylglycerol is similar, is a secondary messenger that activates PKC .

Result of Action

The activation of PKC by 1,2-Dihexanoylglycerol leads to various molecular and cellular effects. For example, it has been shown to induce ion pumping in guard-cell protoplasts and opening of intact stomata . This suggests that 1,2-Dihexanoylglycerol may play a role in regulating plant responses to environmental stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dihexanoylglycerol. For instance, light conditions have been shown to affect its ability to induce stomatal opening in plants

properties

IUPAC Name

(2-hexanoyloxy-3-hydroxypropyl) hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFTGMQJWWIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(CO)OC(=O)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938726
Record name 3-Hydroxypropane-1,2-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17598-91-3, 33774-66-2
Record name 1,2-Dihexanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, diester with 1,2,3-propanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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